molecular formula C22H25BrN4OS2 B4651934 2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide

2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide

Cat. No.: B4651934
M. Wt: 505.5 g/mol
InChI Key: ONQDBEKNUHNSFL-UHFFFAOYSA-N
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Description

2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzylsulfanylmethyl group, and a bromo-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Benzylsulfanylmethyl Group: The benzylsulfanylmethyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and sodium sulfide.

    Attachment of the Bromo-Dimethylphenyl Group: The final step involves the coupling of the triazole derivative with 4-bromo-2,3-dimethylphenyl acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The benzylsulfanylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl chloride, sodium sulfide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its triazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of antifungal and anticancer agents.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, making it a potential antifungal agent. Additionally, the compound may interact with DNA or proteins, leading to its potential use in anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

Uniqueness

2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole derivatives

Properties

IUPAC Name

2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN4OS2/c1-4-27-20(13-29-12-17-8-6-5-7-9-17)25-26-22(27)30-14-21(28)24-19-11-10-18(23)15(2)16(19)3/h5-11H,4,12-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQDBEKNUHNSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(C=C2)Br)C)C)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[5-(benzylsulfanylmethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide

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